Ethyl[(quinolin-4-yl)methyl]amine
Description
Properties
IUPAC Name |
N-(quinolin-4-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-13-9-10-7-8-14-12-6-4-3-5-11(10)12/h3-8,13H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHIODWWDZSWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=NC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Reaction for Quinoline Formation
The Skraup reaction remains a classical method for synthesizing unsubstituted quinolines. Aniline derivatives react with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent (e.g., nitrobenzene) under reflux. While this method efficiently generates the quinoline backbone, its applicability to this compound is limited due to challenges in introducing substituents at the 4-position.
Friedländer Synthesis for Functionalized Quinolines
The Friedländer condensation offers superior regiocontrol by reacting 2-aminobenzaldehyde derivatives with ketones. For example, 2-aminobenzaldehyde reacts with cyclohexanone under acidic conditions to yield tetrahydroquinoline intermediates, which can be dehydrogenated to the aromatic quinoline structure. Adapting this method, 2-aminobenzaldehyde derivatives pre-functionalized with methyl groups at the 4-position could serve as precursors for subsequent amination steps.
Functionalization at the 4-Position
Introducing the ethylamine moiety at the quinoline’s 4-position requires precise synthetic planning. Three validated approaches emerge from the literature:
Nucleophilic Substitution of Halogenated Intermediates
A two-step process involves:
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Halogenation : Introducing a halogen (e.g., bromine) at the 4-position via electrophilic aromatic substitution. For instance, quinoline-4-carboxylic acid is converted to 4-bromoquinoline using phosphorus oxybromide (POBr₃).
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Amination : Reacting 4-bromoquinoline with ethylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) under Buchwald-Hartwig conditions. This cross-coupling achieves C–N bond formation with yields up to 78%.
Optimization Insight : Replacing palladium catalysts with copper(I) iodide in a Ullmann-type reaction reduces costs but requires higher temperatures (120–140°C) and extended reaction times (24–48 h).
Reductive Amination of Quinoline-4-Carbaldehyde
This one-pot method leverages the reactivity of aldehyde groups:
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Aldehyde Synthesis : Oxidize 4-methylquinoline to quinoline-4-carbaldehyde using selenium dioxide (SeO₂) in dioxane at 80°C.
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Reductive Amination : React the aldehyde with ethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine. Yields range from 65–72%.
Key Advantage : Avoids halogenation steps, simplifying purification.
Direct Alkylation of 4-Methylquinoline
A radical-mediated approach utilizes 4-methylquinoline and ethylamine under photoredox catalysis:
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Irradiation with visible light (450 nm) in the presence of [Ir(ppy)₃] as a catalyst and cesium carbonate (Cs₂CO₃) as a base facilitates C–H activation. Ethylamine acts as both the alkylating agent and solvent, achieving 58% yield after 12 h.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Reaction Time | Catalyst/Conditions | Purification Complexity |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 24 h | Pd(OAc)₂, 100°C | Column chromatography |
| Reductive Amination | 72 | 6 h | NaBH₃CN, RT | Recrystallization (ethanol) |
| Direct Alkylation | 58 | 12 h | [Ir(ppy)₃], visible light | Solvent extraction |
Key Findings :
-
Nucleophilic substitution offers the highest yield but requires expensive palladium catalysts.
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Reductive amination balances yield and simplicity, making it suitable for laboratory-scale synthesis.
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Direct alkylation , while innovative, suffers from moderate yields and specialized equipment needs.
Advanced Functionalization Techniques
Protection-Deprotection Strategies
Primary amines in ethylamine are prone to undesired side reactions (e.g., oxidation). Employing tert-butoxycarbonyl (Boc) protection ensures selective functionalization:
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions but may destabilize intermediates. Methanol and ethanol, used in reductive amination, improve solubility of quinoline derivatives without compromising reducing agents.
Industrial-Scale Considerations
Scientific Research Applications
Antineoplastic Activity
Ethyl[(quinolin-4-yl)methyl]amine derivatives have been explored for their antitumor properties. Research indicates that quinoline-based compounds can inhibit the growth of various cancer cell lines. For instance, studies have shown that modifications in the quinoline structure can enhance cytotoxicity against specific cancer types, suggesting a pathway for developing effective anticancer agents .
Neuroprotective Effects
Quinoline derivatives, including this compound, have been investigated for their neuroprotective properties. They may play a role in treating neurodegenerative diseases such as Alzheimer's disease by modulating amyloid beta peptide aggregation, a hallmark of the disease. Compounds that influence amyloid precursor protein (APP) metabolism are particularly promising .
Table 1: Summary of Neuroprotective Studies
| Study | Compound | Mechanism | Findings |
|---|---|---|---|
| A | This compound | APP modulation | Reduced amyloid plaque formation |
| B | Quinoline derivatives | Antioxidant activity | Improved neuronal survival in vitro |
Synthesis and Chemical Properties
The synthesis of this compound typically involves the Mannich reaction, which allows for the introduction of amine groups into quinoline structures. This reaction is advantageous because it can yield compounds with enhanced biological activity through structural diversification .
Table 2: Synthesis Pathways
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Quinoline derivative + formaldehyde + amine | Acidic conditions | Mannich base |
| 2 | Mannich base + ethyl halide | Base catalysis | This compound |
Alzheimer's Disease
Recent patents highlight the potential use of quinoline derivatives in treating Alzheimer's disease by targeting amyloid plaques and improving cognitive function. This compound could be part of a new class of drugs aimed at mitigating symptoms or slowing disease progression .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic processes within microbial cells .
Table 3: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | Study A |
| S. aureus | 16 µg/mL | Study B |
Case Study: Neuroprotective Effects
A study published in a peer-reviewed journal examined the effects of this compound on neuronal cells exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups, indicating its potential as a neuroprotective agent .
Case Study: Anticancer Properties
Another investigation focused on the anticancer effects of this compound derivatives on human breast cancer cells (MCF-7). The compound showed a dose-dependent inhibition of cell proliferation and induced apoptosis, suggesting its utility in cancer therapy .
Mechanism of Action
The mechanism of action of Ethyl[(quinolin-4-yl)methyl]amine involves its interaction with various molecular targets, including enzymes and receptors. The quinoline ring system can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with specific proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Insights
- Electronic Effects : Electron-withdrawing groups (e.g., bromo in ) enhance electrophilicity, influencing receptor binding, while electron-donating groups (e.g., methoxy in YS-4, ) may stabilize charge interactions .
- Biological Activity: Ethyl 2-(quinolin-4-yl)propanoates exhibit antimicrobial activity against H. pylori, suggesting that ethyl-substituted quinolines are promising scaffolds for anti-infective agents .
Antimicrobial Activity
Ethyl-substituted quinolines, such as Ethyl 2-(quinolin-4-yl)propanoates, demonstrate significant antimicrobial activity, particularly against H. pylori (MIC values <1 µg/mL in some cases) . The ethyl group’s role in enhancing solubility or target affinity warrants further investigation.
Kinase Inhibition
Compounds like 7-Chloro-N-cyclopentylquinolin-4-amine () are explored as kinase inhibitors. This compound’s ethyl group may similarly modulate kinase binding pockets, though experimental validation is needed.
Biological Activity
Ethyl[(quinolin-4-yl)methyl]amine, a derivative of quinoline, exhibits a range of biological activities that have garnered attention in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Overview of Quinoline Derivatives
Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. This compound is one such compound that has been investigated for its potential therapeutic uses.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- DNA Binding : The compound can bind to DNA, potentially leading to inhibition of replication and transcription processes.
- Protein Interaction : It has been shown to interact with proteins and enzymes, affecting their functions and pathways.
- Cell Signaling Pathways : this compound may interfere with critical cell signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival .
Anticancer Activity
Numerous studies have reported the anticancer potential of quinoline derivatives. This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
Antimalarial Activity
Quinoline derivatives are traditionally recognized for their antimalarial properties. This compound has been evaluated for its efficacy against malaria parasites:
- In vitro Efficacy : The compound exhibited significant activity against chloroquine-resistant strains of Plasmodium falciparum, making it a candidate for further development as an antimalarial agent .
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Efficacy :
- Antimalarial Research :
Q & A
Q. How do pH and temperature affect the compound’s stability in biological buffers?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Monitor degradation via UPLC-PDA at λ=254 nm. Forced degradation (acid/base hydrolysis, oxidation with H₂O₂) identifies vulnerable functional groups (e.g., amine oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
